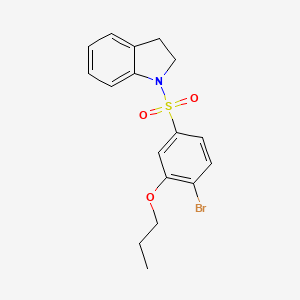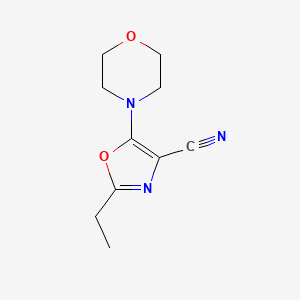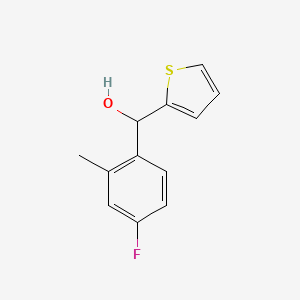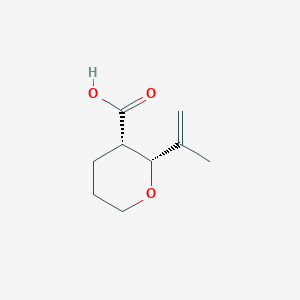![molecular formula C16H23N3OS B2671707 3-{2-[Bis(propan-2-yl)amino]ethyl}-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 730951-04-9](/img/structure/B2671707.png)
3-{2-[Bis(propan-2-yl)amino]ethyl}-2-sulfanyl-3,4-dihydroquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as molecular weight, density, melting point, boiling point, and specific optical rotation. For “3-{2-[Bis(propan-2-yl)amino]ethyl}-2-sulfanyl-3,4-dihydroquinazolin-4-one”, the molecular weight is 305.43832 . No further information on its physical and chemical properties was found in the available resources.Aplicaciones Científicas De Investigación
Green Synthesis Protocols
A study highlights a green protocol for synthesizing bisquinolines, including compounds structurally similar to 3-{2-[Bis(propan-2-yl)amino]ethyl}-2-sulfanyl-3,4-dihydroquinazolin-4-one, through the double Friedlander reaction in water. This method offers a more environmentally friendly approach to producing these compounds, showcasing an interest in sustainable chemistry practices (Paul, Muthusubramanian, & Bhuvanesh, 2011).
Antimicrobial Applications
Another area of research focuses on the potential antimicrobial properties of quinazoline derivatives. Synthesis and characterization efforts have led to the identification of new quinazolines as potential antimicrobial agents, indicating the relevance of these compounds in developing new treatments for bacterial and fungal infections (Desai, Shihora, & Moradia, 2007).
Antitumor Activity
The antileukemic activity of bis[[(carbamoyl)oxy]methyl]-substituted compounds, related to the structural framework of 3-{2-[Bis(propan-2-yl)amino]ethyl}-2-sulfanyl-3,4-dihydroquinazolin-4-one, has been evaluated, with certain derivatives showing significant in vivo activity against P388 lymphocytic leukemia. This suggests the potential of these compounds in cancer therapy (Anderson, Heider, Raju, & Yucht, 1988).
Enhanced Solubility and Optical Properties
Research into the solubility and optical properties of molecular complexes, including those based on the sulfonate–pyridinium supramolecular synthon, highlights the structural versatility of quinazoline derivatives. The enhancement in solubility and optical behavior of these compounds underlines their potential for various scientific applications, particularly in materials science (Ahmad, Ganie, & Dar, 2020).
Synthesis and Characterization of Antimicrobial Agents
The synthesis and evaluation of 1,2,3-triazoles containing quinoline moiety demonstrate the antimicrobial potential of these compounds, further extending the application of quinazoline derivatives in the field of antimicrobial research. Some of these compounds have shown significant activity against a range of bacterial and fungal strains, indicating their potential as leads for the development of new antimicrobial agents (Sumangala, Poojary, Chidananda, Fernandes, & Kumari, 2010).
Propiedades
IUPAC Name |
3-[2-[di(propan-2-yl)amino]ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3OS/c1-11(2)18(12(3)4)9-10-19-15(20)13-7-5-6-8-14(13)17-16(19)21/h5-8,11-12H,9-10H2,1-4H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYOVKIGEHVBOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN1C(=O)C2=CC=CC=C2NC1=S)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2671625.png)
![4-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-butyric acid](/img/structure/B2671626.png)


![N-[(7-Fluoro-2-oxo-1H-quinolin-3-yl)methyl]prop-2-enamide](/img/structure/B2671630.png)
![1-(3-methoxypropyl)-9-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2671632.png)

![4-[2-(2-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B2671635.png)

![1-(3,4-dimethylphenyl)-4-methyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2671639.png)
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2671640.png)
![4-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B2671643.png)

![3-[2-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B2671645.png)